molecular formula C11H12ClNO B14316428 4-(2-Chlorophenyl)iminopentan-2-one CAS No. 108315-80-6

4-(2-Chlorophenyl)iminopentan-2-one

Cat. No.: B14316428
CAS No.: 108315-80-6
M. Wt: 209.67 g/mol
InChI Key: RGQHYBBAWAOOSV-UHFFFAOYSA-N
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Description

4-(2-Chlorophenyl)iminopentan-2-one is an organic compound with the molecular formula C11H12ClNO It is characterized by the presence of a chlorophenyl group attached to an imine and a pentanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chlorophenyl)iminopentan-2-one typically involves the bromination of 2-chlorophenyl cyclopentyl ketone followed by a reaction with methylamine . This method, however, involves the use of toxic bromine and requires high temperatures, which can be challenging in terms of safety and efficiency.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route to ensure higher yields and safer reaction conditions. This might include the use of alternative reagents or catalysts to replace toxic bromine and reduce the reaction temperature.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorophenyl)iminopentan-2-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-(2-Chlorophenyl)iminopentan-2-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4-Chloropentan-2-one: A structurally similar compound with a chlorinated pentanone structure.

    2-Chlorophenyl cyclopentyl ketone: A precursor in the synthesis of 4-(2-Chlorophenyl)iminopentan-2-one.

Uniqueness

This compound is unique due to the presence of both an imine and a chlorophenyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development .

Properties

108315-80-6

Molecular Formula

C11H12ClNO

Molecular Weight

209.67 g/mol

IUPAC Name

4-(2-chlorophenyl)iminopentan-2-one

InChI

InChI=1S/C11H12ClNO/c1-8(7-9(2)14)13-11-6-4-3-5-10(11)12/h3-6H,7H2,1-2H3

InChI Key

RGQHYBBAWAOOSV-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CC=CC=C1Cl)CC(=O)C

Origin of Product

United States

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